CTP xsodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

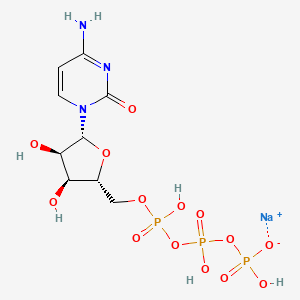

Properties

Molecular Formula |

C9H15N3NaO14P3 |

|---|---|

Molecular Weight |

505.14 g/mol |

IUPAC Name |

sodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H16N3O14P3.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |

InChI Key |

WLXAPABOZXFQTH-IAIGYFSYSA-M |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+] |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Cytidine 5'-Triphosphate (CTP) in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine 5'-triphosphate (CTP) is a pivotal pyrimidine nucleotide that plays a multifaceted and critical role in a wide array of cellular processes. Beyond its fundamental function as a building block for the synthesis of ribonucleic acid (RNA), CTP is an essential coenzyme and energy source for the biosynthesis of phospholipids, the glycosylation of proteins and lipids, and the regulation of key metabolic pathways. This technical guide provides an in-depth exploration of the mechanism of action of CTP in cells, focusing on its involvement in major biosynthetic and signaling pathways. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed overview of the quantitative aspects of CTP-dependent reactions, experimental protocols for their study, and visual representations of the core cellular pathways in which CTP participates.

Core Functions and Mechanisms of Action

CTP's influence within the cell is extensive, primarily revolving around its high-energy phosphate bonds and the unique chemical properties of the cytidine base. Its mechanism of action can be broadly categorized into three main areas: biosynthesis, energy transfer, and metabolic regulation.

De Novo Biosynthesis of CTP

The intracellular pool of CTP is maintained through a de novo synthesis pathway, with the final and rate-limiting step catalyzed by CTP synthase (CTPS) . This enzyme catalyzes the ATP-dependent amination of uridine triphosphate (UTP) to form CTP.[1] The reaction proceeds through the phosphorylation of the C4 position of UTP by ATP, creating a reactive intermediate that then reacts with an ammonia molecule, typically derived from the hydrolysis of glutamine.[1]

Regulation of CTP Synthase: The activity of CTPS is tightly regulated to maintain appropriate intracellular CTP levels. This regulation occurs through several mechanisms:

-

Allosteric Regulation: CTP itself acts as a feedback inhibitor, binding to an allosteric site on the enzyme and reducing its activity.[2] Conversely, GTP can act as an allosteric activator, promoting the hydrolysis of glutamine.[2]

-

Phosphorylation: In eukaryotes, CTPS activity is also modulated by post-translational modifications, including phosphorylation by kinases such as protein kinase A and C, which can stimulate its activity.[3]

-

Filamentation: CTP synthase can form filamentous structures within the cell, a process that is thought to regulate its activity. Polymerization can be influenced by the cellular concentrations of substrates and products.[4][5]

CTP in Phospholipid Biosynthesis: The Kennedy Pathway

CTP is indispensable for the synthesis of the major membrane phospholipids, phosphatidylcholine (PC) and phosphatidylethanolamine (PE), through the Kennedy pathway.[6][7] This pathway involves the activation of phosphocholine and phosphoethanolamine by CTP.

-

Phosphatidylcholine (PC) Synthesis: The rate-limiting enzyme in PC synthesis is CTP:phosphocholine cytidylyltransferase (CCT) . CCT catalyzes the reaction between CTP and phosphocholine to produce CDP-choline and pyrophosphate.[6] CDP-choline is then used by cholinephosphotransferase to transfer the phosphocholine headgroup to a diacylglycerol (DAG) backbone, forming PC.[6]

-

Phosphatidylethanolamine (PE) Synthesis: Similarly, CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) catalyzes the reaction of CTP with phosphoethanolamine to generate CDP-ethanolamine.[8][9] This activated intermediate is then utilized by ethanolaminephosphotransferase to synthesize PE.[10]

The activity of CCT is regulated by its association with cellular membranes. When membrane lipid composition is altered, such as with an increase in anionic lipids or diacylglycerol, CCT translocates to the membrane, leading to its activation.[11]

CTP in Glycosylation: Sialic Acid Biosynthesis

CTP plays a crucial role in the glycosylation of proteins and lipids by participating in the synthesis of activated sugar donors. A key example is the biosynthesis of sialic acids, which are terminal monosaccharides on many cell surface and secreted glycoconjugates. Free sialic acid (N-acetylneuraminic acid, Neu5Ac) is activated by CMP-sialic acid synthetase (CMAS) in a CTP-dependent reaction to form CMP-sialic acid.[12] This activated sugar nucleotide is the donor substrate for sialyltransferases, which transfer sialic acid residues to growing glycan chains in the Golgi apparatus.[12]

CTP as a Precursor for Nucleic Acid Synthesis

As a ribonucleoside triphosphate, CTP is a direct precursor for the incorporation of cytidine monophosphate into growing RNA chains during transcription, a process catalyzed by RNA polymerases. Furthermore, CTP serves as the precursor for the synthesis of deoxycytidine triphosphate (dCTP), an essential building block for DNA replication. This conversion is catalyzed by ribonucleotide reductase, which reduces the ribose sugar to deoxyribose.

Quantitative Data

Understanding the quantitative aspects of CTP's interactions with its target enzymes is crucial for comprehending its cellular function and for the development of therapeutic interventions. The following tables summarize key kinetic parameters and cellular concentrations of CTP.

| Enzyme | Organism/Cell Line | Substrate | Km (µM) | Vmax (nmol/min/mg or pmol/min) | Reference(s) |

| CTP synthase (CTPS) | Human Lymphocytes (Resting) | UTP | 280 ± 310 | 83 ± 20 pmol/min | [13][14] |

| CTP synthase (CTPS) | Human Lymphocytes (Activated) | UTP | 230 ± 280 | 379 ± 90 pmol/min | [13][14] |

| CTP:phosphoethanolamine cytidylyltransferase (mPcyt2α) | Murine | CTP | 102.0 | 138.0 nmol/min/µmol enzyme | [8] |

| CTP:phosphoethanolamine cytidylyltransferase (mPcyt2β) | Murine | CTP | 84.09 | 114.4 nmol/min/µmol enzyme | [8] |

| CTP:phosphocholine cytidylyltransferase (CCT) | Saccharomyces cerevisiae | CTP | 1400 | - | [13] |

| Cell Type/Organism | CTP Concentration (nmol/g wet weight or µM) | Reference(s) |

| Rat Liver | 62 nmol/g wet weight | [15] |

| Baby Hamster Kidney 21 (BHK-21) cells | 161 nmol/g wet weight | [15] |

| Saccharomyces cerevisiae | 0.7 mM | [13] |

Experimental Protocols

Quantification of Intracellular CTP by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of intracellular CTP levels.

a. Cell Lysis and Extraction:

-

Harvest cells by trypsinization or scraping and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Count the cells to normalize the results.

-

Lyse the cell pellet with a cold extraction solution (e.g., 60% methanol).

-

Incubate on ice for 10-15 minutes to allow for complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the nucleotide extract.

b. HPLC-MS/MS Analysis:

-

Inject the nucleotide extract onto a suitable HPLC column (e.g., a porous graphitic carbon column).

-

Use a gradient elution with a mobile phase containing a volatile buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Couple the HPLC system to a tandem mass spectrometer operating in negative ion mode.

-

Use multiple reaction monitoring (MRM) to detect the specific transition of the CTP parent ion to its characteristic fragment ions.

-

Quantify CTP levels by comparing the peak area to a standard curve generated with known concentrations of CTP.

CTP:Phosphocholine Cytidylyltransferase (CCT) Activity Assay

This protocol describes a method to measure the activity of CCT, the rate-limiting enzyme in PC synthesis.

a. Preparation of Cell Lysate:

-

Harvest cells and wash with PBS as described above.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer or by sonication.

-

Centrifuge the lysate to pellet cellular debris. The supernatant contains the cytosolic and microsomal fractions where CCT is active.

b. Enzyme Reaction:

-

Prepare a reaction mixture containing a buffer (e.g., Tris-HCl, pH 8.0), MgCl₂, DTT, and [¹⁴C]-phosphocholine.

-

Add a known amount of cell lysate protein to the reaction mixture.

-

Initiate the reaction by adding CTP.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a solution of activated charcoal to bind the unreacted [¹⁴C]-phosphocholine.

-

Centrifuge to pellet the charcoal.

-

Measure the radioactivity in the supernatant, which corresponds to the amount of [¹⁴C]-CDP-choline formed.

-

Calculate the specific activity of CCT (e.g., in nmol/min/mg protein).

Visualizations of CTP-Dependent Pathways

De Novo CTP Biosynthesis Pathway```dot

Caption: The Kennedy pathway for de novo synthesis of phosphatidylcholine (PC).

Sialic Acid Biosynthesis and Activation

Caption: Biosynthesis and activation of sialic acid for glycosylation.

Conclusion

Cytidine 5'-triphosphate is a central molecule in cellular metabolism, with its influence extending far beyond its role as a mere building block of RNA. Its functions in phospholipid biosynthesis are critical for membrane integrity and cellular signaling, while its participation in glycosylation is essential for the proper function of numerous proteins and lipids. The intricate regulation of CTP synthesis and the enzymes that utilize it underscores its importance in maintaining cellular homeostasis. A thorough understanding of the mechanisms of action of CTP, supported by quantitative data and robust experimental methodologies, is vital for advancing our knowledge of fundamental cellular processes and for the development of novel therapeutic strategies targeting pathways dependent on this crucial nucleotide.

References

- 1. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CTP synthetase - Wikipedia [en.wikipedia.org]

- 3. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Large-scale filament formation inhibits the activity of CTP synthetase | eLife [elifesciences.org]

- 5. Common regulatory control of CTP synthase enzyme activity and filament formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 7. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alternative splicing of CTP:phosphoethanolamine cytidylyltransferase produces two isoforms that differ in catalytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CTP:phosphoethanolamine cytidylyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ethanolamine-phosphate cytidylyltransferase - Wikipedia [en.wikipedia.org]

- 11. Regulation of CTP: phosphocholine cytidylyltransferase activity by the physical properties of lipid membranes: an important role for stored curvature strain energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]

- 13. foodsci.rutgers.edu [foodsci.rutgers.edu]

- 14. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A rapid method for the determination of CTP and phosphocholine in rat liver and baby hamster kidney 21 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Function of CTP Sodium Salt in Phospholipid Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phospholipids are fundamental components of all cellular membranes and play critical roles in cellular signaling, membrane trafficking, and energy storage. The de novo synthesis of the most abundant phospholipids, phosphatidylcholine (PC) and phosphatidylethanolamine (PE), is predominantly governed by the Kennedy pathway.[1][2] A central molecule in these biosynthetic routes is Cytidine 5'-triphosphate (CTP). CTP acts as an energy carrier and provides the cytidylyl group necessary for the activation of phosphocholine and phosphoethanolamine, which are key intermediates.[3][4] In experimental and laboratory settings, CTP is commonly used as its stable disodium salt, which is a vital nucleotide for in vitro studies of RNA synthesis, cellular metabolism, and phospholipid biosynthesis.[5][6] This guide provides a detailed overview of the function of CTP in phospholipid biosynthesis, focusing on the key enzymatic reactions, their regulation, quantitative data, and relevant experimental protocols.

The Role of CTP in the Kennedy Pathway

The Kennedy pathway describes the sequential enzymatic steps for the synthesis of PC and PE.[1] CTP's essential role occurs in the second step of this pathway, which is also the rate-limiting step for PC synthesis.[7][8][9]

-

Phosphorylation of Choline/Ethanolamine: The pathway begins with the phosphorylation of choline or ethanolamine by their respective kinases to form phosphocholine or phosphoethanolamine.[8][10]

-

Activation by CTP: This is the critical CTP-dependent step.

-

For PC synthesis: CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction between phosphocholine and CTP to produce CDP-choline and pyrophosphate.[1][11] This reaction is the primary regulated and rate-limiting step in the PC synthesis pathway.[7][10]

-

For PE synthesis: CTP:phosphoethanolamine cytidylyltransferase (ECT) catalyzes the conversion of phosphoethanolamine and CTP into CDP-ethanolamine and pyrophosphate.[8][12][13] ECT is considered the main regulatory enzyme in the de novo biosynthesis of PE.[14][15]

-

-

Final Synthesis Step: The final step involves the transfer of the phosphocholine or phosphoethanolamine from the CDP-activated form to a diacylglycerol (DAG) backbone, resulting in the formation of PC or PE, respectively.[11][16]

The central role of CTP in activating the head groups for phospholipid synthesis is depicted in the following pathway diagram.

Figure 1: The Kennedy Pathway for PC and PE Biosynthesis.

CTP in the Synthesis of Anionic Phospholipids

CTP is also a crucial precursor for the synthesis of anionic phospholipids like phosphatidylinositol (PI) and cardiolipin. This occurs through the formation of CDP-diacylglycerol (CDP-DAG).[4][17]

-

CDP-DAG Synthesis: CDP-diacylglycerol synthases (CDS) catalyze the reaction between phosphatidic acid (PA) and CTP to form CDP-DAG.[17][18][19]

-

Downstream Synthesis: CDP-DAG then serves as a key intermediate for the synthesis of:

Figure 2: CTP-Dependent Synthesis of Anionic Phospholipids.

Quantitative Data

The activity of the key CTP-dependent enzymes is crucial for maintaining phospholipid homeostasis. Below is a summary of reported kinetic parameters for CCT.

| Enzyme | Organism/Tissue | Substrate | Km Value | Vmax | Conditions |

| CCT | Rat Brain | CTP | 10 mM | Not specified | Soluble enzyme |

| CCT | Rat Brain | Phosphocholine | 0.3 mM | Not specified | Soluble enzyme |

| CCTα236 (truncated) | Rat | CTP | 4.07 mM | 3850 nmol/min/mg | HPLC-based assay[21][22] |

| CCTα236 (truncated) | Rat | Phosphocholine | 2.49 mM | 3850 nmol/min/mg | HPLC-based assay[21][22] |

| CCT | S. cerevisiae | CTP | 1.4 mM | kcat = 31.3 s-1 | In the presence of lipid vesicles[23] |

| CCT | S. cerevisiae | Phosphocholine | 0.80 mM | kcat = 31.3 s-1 | In the presence of lipid vesicles[23] |

Table 1: Kinetic Parameters of CTP:phosphocholine cytidylyltransferase (CCT).[21][22][23][24]

Regulation of CTP-Dependent Enzymes

The regulation of CTP-dependent enzymes, particularly CCT, is multi-layered and critical for controlling the rate of PC synthesis.

-

Amphitropism and Lipid Activation: CCT is an amphitropic enzyme, existing in both a soluble, inactive form and a membrane-associated, active form.[16][25] Its translocation to membranes, such as the nuclear envelope and endoplasmic reticulum, is a key regulatory mechanism.[10][16] The binding to membranes is promoted by lipids that have a tendency to form non-bilayer structures, such as diacylglycerol (DAG) and unsaturated phosphatidylethanolamine, which can induce a conformational change that activates the enzyme.[25][26]

-

Phosphorylation: The activity of CCTα is negatively regulated by phosphorylation of its P-domain.[10][27] Dephosphorylation is associated with its translocation to membranes and subsequent activation.[10][28]

-

Allosteric Regulation: CTP synthetase, the enzyme responsible for producing CTP, is allosterically inhibited by its product, CTP. This feedback mechanism helps to control the intracellular CTP pool, which in turn influences the rate of phospholipid synthesis.[4][29]

Figure 3: Regulation of CTP:phosphocholine cytidylyltransferase (CCT) Activity.

Experimental Protocols

Assay for CTP:phosphocholine cytidylyltransferase (CCT) Activity

This protocol is based on measuring the formation of CDP-choline from phosphocholine and CTP. Traditionally, this involves radiolabeled substrates, but HPLC-based methods are also available.[21][25]

Principle: The assay measures the conversion of [14C]phosphocholine to [14C]CDP-choline in the presence of CTP and a source of CCT enzyme (e.g., cell lysate or purified enzyme).

Materials:

-

Reaction Buffer: 30 mM Tris-HCl (pH 7.4), 12 mM MgCl2, 10 mM DTT, 250 µM EDTA.[25]

-

Substrates: CTP solution (10 mM), [14C]phosphocholine (specific activity ~2 Ci/mol).[25]

-

Enzyme: Purified CCT or cell lysate.

-

Lipid Vesicles (for activation, optional): Small unilamellar vesicles (SUVs) containing phosphatidylcholine and an activator lipid like oleate.

-

Stop Solution: Methanol/ammonia (9:1) solution.[25]

-

Scintillation fluid.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing the reaction buffer, CTP, and lipid vesicles (if used).

-

Add the enzyme preparation to the reaction mixture.

-

Initiate the reaction by adding [14C]phosphocholine. The final reaction volume is typically 50 µL.[25]

-

Incubate the reaction at 37°C for 15 minutes in a shaking water bath.[25]

-

Stop the reaction by adding 30 µL of the stop solution.[25]

-

Separate the product ([14C]CDP-choline) from the substrate ([14C]phosphocholine) using thin-layer chromatography (TLC) or an HPLC method.[21]

-

Quantify the amount of product formed using liquid scintillation counting.

-

Calculate the specific activity of the enzyme (e.g., in nmol/min/mg of protein).

Lipid Extraction for Phospholipid Analysis (Bligh-Dyer Method)

This protocol describes a standard method for extracting total lipids from cells or tissues for subsequent analysis of phospholipid composition by techniques like mass spectrometry.[30][31][32][33]

Principle: A monophasic solvent system of chloroform, methanol, and water is used to extract lipids from the sample. Subsequent addition of chloroform and water induces a phase separation, with lipids partitioning into the lower chloroform phase.[34]

Materials:

-

Phosphate-buffered saline (PBS), cold.

-

Methanol (MeOH).

-

Chloroform (CHCl3).

-

Deionized water (H2O).

Procedure:

-

Sample Preparation: For cultured cells, wash the cell monolayer with cold PBS, then scrape the cells into a known volume of PBS or water (e.g., 1 mL).[30][31]

-

Monophasic Extraction: To the 1 mL aqueous sample, add 3.75 mL of a 1:2 (v/v) mixture of CHCl3:MeOH. Vortex the mixture thoroughly to ensure complete mixing and extraction.[31][33] This creates a single-phase system that extracts both polar and nonpolar lipids.

-

Phase Separation:

-

Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 rpm for 5 minutes) to facilitate the separation of the two phases.[31] The lower phase will be the chloroform layer containing the lipids, and the upper phase will be the aqueous methanol layer.

-

Lipid Collection: Carefully collect the lower chloroform phase using a Pasteur pipette, passing through the upper layer with gentle positive pressure to avoid contamination.[31]

-

Drying and Storage: Evaporate the chloroform solvent under a stream of nitrogen or using a vacuum concentrator.[30] The dried lipid film can be stored under an inert atmosphere at -20°C or -80°C until further analysis.

Figure 4: Workflow for the Bligh-Dyer Lipid Extraction Method.

Conclusion

CTP is an indispensable molecule in phospholipid biosynthesis, serving as the activating currency for the polar head groups of the most common membrane phospholipids. The enzymes that utilize CTP, particularly CCT, are critical regulatory nodes that integrate various cellular signals, including lipid composition and phosphorylation status, to maintain membrane homeostasis. A thorough understanding of the function and regulation of these CTP-dependent pathways is essential for research in membrane biology, cell signaling, and for the development of therapeutic strategies targeting diseases associated with aberrant lipid metabolism.[7][8]

References

- 1. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 2. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. CTP:phosphocholine cytidylyltransferase: Function, regulation, and structure of an amphitropic enzyme required for membrane biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genetic diseases of the Kennedy pathways for membrane synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Differential dephosphorylation of CTP:phosphocholine cytidylyltransferase upon translocation to nuclear membranes and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. CTP:phosphoethanolamine cytidylyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ethanolamine-phosphate cytidylyltransferase - Wikipedia [en.wikipedia.org]

- 14. Stimulation of the human CTP:phosphoethanolamine cytidylyltransferase gene by early growth response protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Nuclear-localized CTP:phosphocholine cytidylyltransferase α regulates phosphatidylcholine synthesis required for lipid droplet biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CDP-Diacylglycerol Synthases (CDS): Gateway to Phosphatidylinositol and Cardiolipin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. CDP-DAG synthase 1 and 2 regulate lipid droplet growth through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. lipotype.com [lipotype.com]

- 21. Characterization of cytidylyltransferase enzyme activity through high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Kinetic and biochemical properties of CTP:choline-phosphate cytidylyltransferase from the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Regulation of CTP: phosphocholine cytidylyltransferase activity by the physical properties of lipid membranes: an important role for stored curvature strain energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. molbiolcell.org [molbiolcell.org]

- 28. molbiolcell.org [molbiolcell.org]

- 29. researchgate.net [researchgate.net]

- 30. biochem.wustl.edu [biochem.wustl.edu]

- 31. tabaslab.com [tabaslab.com]

- 32. aquaculture.ugent.be [aquaculture.ugent.be]

- 33. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 34. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]

Cytidine 5'-triphosphate: A Technical Guide to its Role as a High-Energy Molecule in Metabolism

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine 5'-triphosphate (CTP), a pyrimidine nucleoside triphosphate, is a critical energetic and regulatory molecule within the cell. While often overshadowed by adenosine 5'-triphosphate (ATP), CTP serves as an indispensable high-energy donor for a specific, vital subset of metabolic reactions. Its roles are particularly prominent in the de novo synthesis of phospholipids, the glycosylation of proteins and lipids, and as a precursor for RNA synthesis. The synthesis of CTP itself is a key metabolic control point, tightly regulated by allosteric effectors and post-translational modifications. This technical guide provides an in-depth examination of CTP's function as a high-energy molecule, its core metabolic pathways, quantitative data, and the experimental protocols used for its study.

CTP as a High-Energy Molecule

Similar to ATP, the energetic capacity of CTP is stored within the phosphoanhydride bonds linking its three phosphate groups. The hydrolysis of the terminal (gamma) phosphate group is a highly exergonic reaction, releasing a significant amount of free energy that can be coupled to drive otherwise endergonic biochemical reactions.

The reaction is as follows: CTP + H₂O → CDP + Pᵢ

While direct experimental values for the standard Gibbs free energy of CTP hydrolysis are not as commonly cited as for ATP, the energy released is comparable due to the chemically equivalent nature of the high-energy phosphate bonds in all nucleoside triphosphates.[1] The standard free energy change (ΔG°') for the hydrolysis of ATP to ADP and inorganic phosphate is approximately -30.5 kJ/mol (-7.3 kcal/mol).[2][3] Under typical intracellular conditions, which are far from standard state, the actual free energy change (ΔG) is even more negative, estimated to be between -50 to -70 kJ/mol.[4][5] This potent energy release makes CTP an effective energy currency for specific anabolic pathways.

Quantitative Data: Energy of Hydrolysis and Cellular Concentrations

The functional availability and energetic drive of CTP are dictated by its free energy of hydrolysis and its concentration relative to other nucleotides and substrates within the cell.

| Parameter | Value | Notes |

| Standard Gibbs Free Energy of Hydrolysis (ΔG°') | ~ -30.5 kJ/mol (~ -7.3 kcal/mol) | Value is comparable to that of ATP hydrolysis to ADP + Pᵢ under standard conditions (pH 7, 1M concentrations).[1][2][3] |

| Physiological Gibbs Free Energy of Hydrolysis (ΔG) | ~ -50 to -70 kJ/mol | Actual free energy change under intracellular conditions, which are non-standard.[4][5] |

Table 1: Gibbs Free Energy of CTP Hydrolysis.

Intracellular concentrations of CTP are tightly regulated and are generally the lowest among all ribonucleoside triphosphates, highlighting its role in specific, controlled biosynthetic pathways rather than as a general energy carrier.[6]

| Nucleotide | Typical Intracellular Concentration | Cell Type / Organism |

| ATP | 1 - 10 mM | Eukaryotic cells[2] |

| GTP | ~10-fold lower than ATP | General estimate |

| UTP | 0.75 mM | Saccharomyces cerevisiae[7] |

| CTP | 0.7 mM | Saccharomyces cerevisiae[7] |

Table 2: Representative Intracellular Nucleotide Concentrations.

Core Metabolic Functions of CTP

CTP's role as an energy coupler is confined to a select group of essential metabolic reactions, primarily in biosynthesis.

Phospholipid Synthesis

CTP is absolutely essential for the synthesis of all membrane phospholipids. It provides the energetic activation required to form key, energy-rich intermediates. This occurs via two main branches:

-

The CDP-Diacylglycerol Pathway: CTP reacts with phosphatidic acid to form cytidine diphosphate-diacylglycerol (CDP-diacylglycerol), a critical branch-point intermediate.[6] This reaction is catalyzed by CTP:phosphatidate cytidylyltransferase.[6] CDP-diacylglycerol is the precursor for major phospholipids including phosphatidylinositol, phosphatidylglycerol, and cardiolipin.

-

The Kennedy Pathway: CTP is used to activate phosphocholine and phosphoethanolamine, forming CDP-choline and CDP-ethanolamine, respectively.[8] These activated head groups are then transferred to diacylglycerol to synthesize phosphatidylcholine and phosphatidylethanolamine, two of the most abundant phospholipids in eukaryotic membranes.[2] In many cells, the availability of CTP is a rate-limiting factor for this pathway.[7]

Glycosylation

CTP is required for the activation of sialic acids, which are crucial terminal sugars on many glycoproteins and glycolipids involved in cell recognition and signaling. In this pathway, CTP reacts with N-acetylneuraminic acid (Neu5Ac) to form CMP-N-acetylneuraminic acid (CMP-Neu5Ac).[6] This reaction, catalyzed by CMP-Neu5Ac synthetase, "activates" the sialic acid, priming it for transfer onto growing glycan chains by sialyltransferases.[6]

References

- 1. Solved 5. Free Energy of Hydrolysis of CTP Compare the | Chegg.com [chegg.com]

- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 3. biologydiscussion.com [biologydiscussion.com]

- 4. » How much energy is released in ATP hydrolysis? [book.bionumbers.org]

- 5. biochemistry - Gibbs free energy and its change for the hydrolysis of ATP - Biology Stack Exchange [biology.stackexchange.com]

- 6. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. foodsci.rutgers.edu [foodsci.rutgers.edu]

- 8. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

CTP Disodium Salt vs. Trisodium Salt: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Cytidine 5'-triphosphate (CTP) is a fundamental building block for RNA synthesis and a key coenzyme in various metabolic processes, including phospholipid synthesis and protein glycosylation. In research and biopharmaceutical production, CTP is commercially available primarily as a disodium or trisodium salt. The choice between these two salt forms is not trivial and can have significant implications for experimental outcomes, particularly in sensitive applications such as in vitro transcription and enzymatic assays. This technical guide provides a comprehensive comparison of CTP disodium and trisodium salts to aid researchers in making an informed decision for their specific applications.

Core Physicochemical Properties

A clear understanding of the fundamental properties of each CTP salt is crucial for their effective use. The key differences lie in their molecular weight and the molar contribution of sodium ions per molecule of CTP.

| Property | CTP Disodium Salt | CTP Trisodium Salt |

| Molecular Formula | C₉H₁₄N₃Na₂O₁₄P₃ | C₉H₁₃N₃Na₃O₁₄P₃ |

| Molecular Weight | ~527.12 g/mol | ~549.10 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Purity (typical) | ≥95% (HPLC) | ≥99% (HPLC) |

| Sodium Ions per Molecule | 2 | 3 |

Solubility and Stability

The stability of CTP in solution is a critical factor. Nucleoside triphosphates are susceptible to hydrolysis, particularly at acidic pH. Generally, aqueous solutions of CTP are stable for several months when stored at -20°C. For optimal stability, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. The pH of the stock solution can also influence stability, with a slightly alkaline pH (above 7.5) often favored for long-term storage of nucleotide triphosphate solutions.

Impact on In Vitro Transcription (IVT)

In vitro transcription is a widely used technique for generating large quantities of RNA. The choice of CTP salt can significantly impact the efficiency and yield of IVT reactions, primarily due to the differing sodium ion concentration.

The Critical Role of Cations in IVT:

T7 RNA polymerase, the most commonly used enzyme for IVT, requires magnesium ions (Mg²⁺) as a critical cofactor. The concentration of Mg²⁺ is a key parameter to optimize for maximal RNA yield. However, the total salt concentration in the IVT reaction also influences the activity of T7 RNA polymerase. High salt concentrations can inhibit the binding of the polymerase to the DNA template, thereby reducing transcription initiation.[2][3]

Disodium vs. Trisodium CTP in IVT:

-

CTP Disodium Salt: When using the disodium salt, the contribution of sodium ions to the overall reaction buffer is lower compared to the trisodium salt at the same molar concentration of CTP. This can be advantageous in IVT reactions where maintaining a lower overall salt concentration is desirable to optimize polymerase activity.

-

CTP Trisodium Salt: The use of trisodium CTP will result in a higher concentration of sodium ions in the IVT reaction. This increased ionic strength could potentially inhibit T7 RNA polymerase activity, especially in reactions where the concentrations of other salts are already high. However, in some cases, a higher salt concentration has been shown to reduce the production of undesirable double-stranded RNA byproducts.[2]

Experimental Protocol: Standard In Vitro Transcription

Below is a generalized protocol for a standard in vitro transcription reaction. The key consideration when choosing between CTP disodium and trisodium salt is the final concentration of sodium ions and its potential impact on the optimal magnesium concentration.

Materials:

-

Linearized DNA template with a T7 promoter (1 µg)

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

-

ATP, GTP, UTP, and CTP solutions (100 mM stocks of either disodium or trisodium salts)

-

T7 RNA Polymerase

-

RNase Inhibitor

-

Nuclease-free water

Procedure:

-

Thaw all components on ice.

-

Assemble the reaction at room temperature in the following order:

-

Nuclease-free water to a final volume of 20 µL

-

2 µL of 10x Transcription Buffer

-

2 µL of each 100 mM NTP solution (ATP, GTP, UTP, CTP)

-

1 µg of linearized DNA template

-

1 µL of RNase Inhibitor

-

2 µL of T7 RNA Polymerase

-

-

Mix gently by pipetting up and down.

-

Incubate at 37°C for 2 hours.

-

To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

-

Purify the RNA using a suitable method (e.g., column purification or phenol-chloroform extraction).

Note: When switching between CTP disodium and trisodium salt, it may be necessary to re-optimize the MgCl₂ concentration in the transcription buffer to achieve maximal RNA yield.

CTP in Enzymatic Assays

CTP is a substrate for numerous enzymes, and the choice of salt form can influence enzyme kinetics.

CTP Synthetase Assay:

CTP synthetase catalyzes the ATP-dependent conversion of UTP to CTP. In assays measuring the activity of this enzyme, CTP is often included as a product inhibitor to study allosteric regulation.[4][5] The additional sodium ions from the trisodium salt could potentially affect the enzyme's conformation or its interaction with substrates and allosteric effectors.

Experimental Protocol: CTP Synthetase Activity Assay

This protocol is a generalized example for measuring CTP synthetase activity.

Materials:

-

Purified CTP synthetase

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

UTP solution

-

ATP solution

-

Glutamine solution

-

GTP solution (as an activator)

-

CTP solution (disodium or trisodium salt, as an inhibitor)

-

Detection reagent (e.g., for measuring ADP or glutamate production)

Procedure:

-

Prepare a reaction mixture containing assay buffer, UTP, ATP, glutamine, and GTP.

-

To study inhibition, add varying concentrations of either CTP disodium or trisodium salt.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the purified CTP synthetase.

-

Incubate for a defined period.

-

Stop the reaction (e.g., by adding EDTA or by heat inactivation).

-

Measure the amount of product formed using a suitable detection method.

When comparing the inhibitory effects of the two CTP salts, it is important to consider whether any observed differences are due to the CTP molecule itself or the accompanying sodium ions.

Role of CTP in Cellular Signaling and Metabolism

CTP is a vital precursor in major biosynthetic pathways. The choice of CTP salt in studying these pathways in vitro can be important for maintaining appropriate ionic conditions.

Phospholipid Synthesis (CDP-Choline Pathway):

CTP is essential for the synthesis of phosphatidylcholine, a major component of eukaryotic cell membranes. In the CDP-choline pathway, CTP combines with phosphocholine to form CDP-choline, a reaction catalyzed by CTP:phosphocholine cytidylyltransferase.

Protein and Lipid Glycosylation:

CTP is also a precursor for the synthesis of CMP-sialic acid, the activated form of sialic acid used in the glycosylation of proteins and lipids.[6][7] Glycosylation is a critical post-translational modification that affects protein folding, stability, and function.

Conclusion and Recommendations

The choice between CTP disodium and trisodium salt for research applications is nuanced and context-dependent. While both forms are generally interchangeable for many routine applications, the difference in sodium ion content can be a critical factor in sensitive assays.

-

For in vitro transcription , CTP disodium salt may be the preferred choice, as it contributes less to the overall ionic strength of the reaction, which can be crucial for optimizing T7 RNA polymerase activity. If using the trisodium salt, re-optimization of the magnesium concentration is highly recommended.

-

For enzymatic assays , the choice of salt should be considered carefully. If the enzyme under study is known to be sensitive to ionic strength, the disodium salt might be a safer starting point. However, if the experimental goal is to mimic a more physiologically relevant sodium concentration, the trisodium salt could be more appropriate. In all cases, consistency in the choice of CTP salt form is paramount for reproducible results.

-

For general applications such as PCR additive or in the preparation of nucleotide mixes , where the final concentration of CTP is low, the difference between the two salt forms is likely to be negligible.

Ultimately, the optimal choice of CTP salt will depend on the specific requirements of the experimental system. Researchers are encouraged to consider the potential effects of cation concentration on their particular application and, where possible, to empirically test both forms to determine the most suitable option for their research.

References

- 1. selleckchem.com [selleckchem.com]

- 2. High-salt transcription of DNA cotethered with T7 RNA polymerase to beads generates increased yields of highly pure RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-salt transcription from enzymatically gapped promoters nets higher yields and purity of transcribed RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. foodsci.rutgers.edu [foodsci.rutgers.edu]

- 5. CTP synthetase - Wikipedia [en.wikipedia.org]

- 6. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycosylation Precursors - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

CTP as a Substrate for RNA Polymerase: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cytidine triphosphate (CTP) is an essential ribonucleotide that serves as a fundamental building block for the synthesis of RNA by RNA polymerase (RNAP). Beyond its primary role as one of the four canonical substrates, CTP metabolism and availability are intricately linked to the regulation of transcription. This technical guide provides a comprehensive overview of CTP's role as an RNAP substrate, detailing its binding kinetics, incorporation into the nascent RNA chain, and the regulatory mechanisms that are influenced by CTP levels. This document includes quantitative data on CTP's interaction with RNAP, detailed experimental protocols for studying these interactions, and visual diagrams of relevant biochemical pathways and experimental workflows.

Introduction: The Multifaceted Role of CTP in Transcription

Cytidine triphosphate (CTP) is a pyrimidine nucleotide crucial for numerous cellular processes.[1] Its most recognized function is serving as one of the four essential precursors for the synthesis of RNA by DNA-dependent RNA polymerases.[1] In this capacity, CTP is incorporated into the growing RNA transcript at positions dictated by the guanine residues of the DNA template.[2]

However, the significance of CTP in transcription extends beyond its role as a simple building block. The intracellular concentration of CTP, which is the lowest among all ribonucleotides, is tightly regulated and can directly influence the rate and fidelity of transcription.[1] Furthermore, specific regulatory mechanisms, such as transcription attenuation, have evolved to be sensitive to fluctuations in CTP pools, thereby coupling pyrimidine biosynthesis to gene expression.[3][4]

For professionals in drug development, understanding the nuances of CTP utilization by both host and pathogenic RNA polymerases is critical for the design and evaluation of novel antiviral and antimicrobial therapies that target viral replication.[5][6]

CTP Synthesis and Intracellular Availability

CTP is synthesized from uridine triphosphate (UTP) by the enzyme CTP synthase, which catalyzes the ATP-dependent amination of UTP.[1] This reaction is a key regulatory point in pyrimidine metabolism.

Regulation of CTP Synthase

The activity of CTP synthase is subject to allosteric regulation. It is activated by GTP, which helps to balance the purine and pyrimidine nucleotide pools, and is inhibited by its own product, CTP, through feedback inhibition.[7] In many organisms, CTP synthase can form filamentous structures known as cytoophidia, a process that is thought to regulate its enzymatic activity.[1] The formation of these filaments can occur in both the cytoplasm and the nucleus, suggesting a complex spatial regulation of CTP synthesis.[1]

Intracellular CTP Concentrations

Quantitative Analysis of CTP as an RNA Polymerase Substrate

The interaction of CTP with RNA polymerase can be characterized by several key kinetic parameters, including the Michaelis constant (Km), which reflects the substrate concentration at half-maximal reaction velocity, and the catalytic rate constant (kcat), which represents the turnover number. The binding affinity is described by the dissociation constant (Kd).

Table 1: Kinetic Parameters for CTP and other NTPs with Various RNA Polymerases

| RNA Polymerase | NTP | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Notes |

| T7 RNA Polymerase | CTP | 34 ± 7 | Not explicitly stated | - | Apparent Michaelis-Menten constant.[11] |

| T7 RNA Polymerase | tCTP (analog) | Not explicitly stated | Not explicitly stated | 2.3-2.5 times that of CTP | tCTP is a fluorescent analog of CTP. |

| E. coli RNA Polymerase | NTPs (general) | ~10-100 | Not explicitly stated | - | General range for elongation. |

| Human RNA Polymerase II | NTPs (general) | Not explicitly stated | 0.0023 | - | Rate constant for RNA synthesis from pre-initiation complexes.[12] |

Note: Specific kcat values for CTP incorporation by these polymerases are not consistently reported in the literature reviewed. The provided values represent the most specific data available.

Regulatory Mechanisms Involving CTP

Beyond simple substrate availability, CTP concentration plays a direct role in specific transcriptional regulatory pathways.

CTP-Sensitive Transcription Attenuation of the pyrG Operon

In Bacillus subtilis, the expression of the pyrG gene, which encodes CTP synthase, is regulated by a CTP-sensitive transcription attenuation mechanism.[3][4] This provides a direct feedback loop to control CTP levels.

-

High CTP Levels: When CTP concentrations are high, RNA polymerase transcribes the pyrG leader region, which contains a sequence that forms a terminator hairpin. This premature termination prevents the transcription of the pyrG structural gene.[3]

-

Low CTP Levels: Under low CTP conditions, RNA polymerase pauses at a specific site in the leader sequence due to substrate limitation. This pause allows for the formation of an alternative secondary structure, an antiterminator hairpin, which precludes the formation of the terminator hairpin. Consequently, transcription proceeds through the attenuator, and the pyrG gene is expressed, leading to the synthesis of more CTP synthase.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the interaction of CTP with RNA polymerase.

In Vitro Transcription Assay (Radioactive)

This protocol is a standard method to measure the activity of RNA polymerase and the incorporation of ribonucleotides.

Materials:

-

Purified RNA polymerase (e.g., E. coli RNAP or T7 RNAP)

-

Linear DNA template containing a suitable promoter

-

Transcription Buffer (40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 150 mM KCl, 1 mM DTT)[13]

-

NTP mix (ATP, GTP, UTP at 1 mM each)

-

CTP (at desired concentrations)

-

[α-³²P]CTP (radiolabeled CTP)

-

RNase inhibitor

-

Stop Solution (8 M Urea, 15 mM EDTA)[14]

-

Denaturing polyacrylamide gel

Procedure:

-

Assemble the transcription reaction on ice. For a 20 µL reaction, combine:

-

2 µL 10x Transcription Buffer

-

DNA template (1 µg)

-

1 mM ATP, GTP, UTP

-

Desired concentration of cold CTP

-

1 µL [α-³²P]CTP

-

1 µL RNase inhibitor

-

Purified RNA polymerase (1-2 units)

-

Nuclease-free water to 20 µL

-

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of Stop Solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the radiolabeled RNA transcripts using autoradiography or a phosphorimager. The intensity of the bands corresponds to the amount of RNA synthesized.

References

- 1. Attenuation control of pyrG expression in Bacillus subtilis is mediated by CTP-sensitive reiterative transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The kinetics of E. coli RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Attenuation control of pyrG expression in Bacillus subtilis is mediated by CTP-sensitive reiterative transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Attenuation control of pyrG expres ... | Article | H1 Connect [archive.connect.h1.co]

- 7. A rapid method for quantifying cytoplasmic versus nuclear localization in endogenous peripheral blood leukocytes by conventional flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of cytoplasmic to nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arxiv.org [arxiv.org]

- 10. dna.caltech.edu [dna.caltech.edu]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. Kinetics of promoter search by Escherichia coli RNA polymerase. Effects of monovalent and divalent cations and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. RNA Polymerase: Step by Step Kinetics and Mechanism of Transcription Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Filter-binding assay [gene.mie-u.ac.jp]

The Central Role of Cytidine Triphosphate (CTP) in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine Triphosphate (CTP) is a critical pyrimidine nucleotide that serves not only as a fundamental building block for RNA and DNA synthesis but also as a key signaling molecule and a precursor for essential biomolecules involved in cellular communication. This technical guide provides an in-depth exploration of the multifaceted involvement of CTP in cellular signaling pathways. We delve into its pivotal role in the biosynthesis of phospholipids, which are integral to membrane structure and signal transduction, and its function in protein and lipid glycosylation, a crucial post-translational modification that modulates a vast array of cellular processes. This document details the enzymatic pathways that utilize CTP, presents quantitative data on enzyme kinetics and cellular concentrations, and provides comprehensive experimental protocols for the investigation of CTP-dependent signaling. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and structured understanding of the core concepts. This guide is intended to be a valuable resource for researchers and professionals in drug development seeking to understand and target CTP-mediated cellular processes.

Introduction: CTP as a Bioenergetic Currency and Signaling Precursor

Cytidine Triphosphate (CTP) is a high-energy molecule, analogous to ATP, that plays a central role in cellular metabolism.[1] While its role as one of the four essential precursors for RNA synthesis is well-established, its involvement in cellular signaling is equally critical, though perhaps less widely appreciated.[1] CTP serves as an essential precursor for the synthesis of all membrane phospholipids, which are not only structural components of cellular membranes but also key players in signal transduction.[2] Additionally, CTP is a precursor for the synthesis of activated sugars, such as CMP-sialic acid, which are necessary for the glycosylation of proteins and lipids, processes that are fundamental to cell-cell recognition, signaling, and immune responses.[3][4]

The intracellular concentration of CTP is tightly regulated, primarily by the enzyme CTP synthetase (CTPS), which catalyzes the final step in the de novo biosynthesis of CTP from Uridine Triphosphate (UTP).[5][6] The activity of CTPS is, in turn, allosterically regulated by CTP itself through feedback inhibition, as well as by other nucleotides such as GTP, which acts as an allosteric activator.[5][7] This intricate regulation ensures that CTP levels are maintained within a range that can support both biosynthetic needs and signaling functions. In rapidly proliferating cells, such as cancer cells, the activity of CTPS and the levels of CTP are often elevated, highlighting the importance of CTP metabolism in cell growth and division.[8]

CTP in Phospholipid Synthesis and Membrane-Mediated Signaling

The vast majority of cellular membranes are composed of phospholipids, which are synthesized via pathways that are critically dependent on CTP. CTP is the direct precursor for the activated, energy-rich intermediates CDP-diacylglycerol, CDP-choline, and CDP-ethanolamine.[2] These molecules are at the branchpoint of the two major pathways for phospholipid biosynthesis: the CDP-diacylglycerol pathway and the Kennedy pathway.

The CDP-Diacylglycerol Pathway

In this pathway, CTP reacts with phosphatidic acid (PA) to form CDP-diacylglycerol, a key intermediate for the synthesis of several major phospholipids, including phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL).[2][9] The enzyme that catalyzes this reaction is CDP-diacylglycerol synthase (CDS).[10][11]

Phosphatidylinositol and its phosphorylated derivatives, the phosphoinositides (e.g., PI(4,5)P2), are crucial second messengers in a multitude of signaling cascades.[9][12] The hydrolysis of PI(4,5)P2 by phospholipase C (PLC) generates two potent second messengers: inositol trisphosphate (IP3), which triggers the release of calcium from intracellular stores, and diacylglycerol (DAG), which activates protein kinase C (PKC).[12][13] This signaling cascade is fundamental to processes such as cell proliferation, differentiation, and neurotransmission.[13]

Recent research in Drosophila has revealed a critical link between CDS, PI metabolism, and the insulin signaling pathway, which coordinates cell growth and fat storage.[10][11] Loss of CDS function leads to reduced PI levels and consequently, diminished insulin pathway activity, resulting in an accumulation of neutral lipids and reduced cell size.[10][11]

References

- 1. m.youtube.com [m.youtube.com]

- 2. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. researchgate.net [researchgate.net]

- 5. CTP synthetase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation [mdpi.com]

- 8. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDP-Diacylglycerol Synthases (CDS): Gateway to Phosphatidylinositol and Cardiolipin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDP-Diacylglycerol Synthetase Coordinates Cell Growth and Fat Storage through Phosphatidylinositol Metabolism and the Insulin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CDP-Diacylglycerol Synthetase Coordinates Cell Growth and Fat Storage through Phosphatidylinositol Metabolism and the Insulin Pathway | PLOS Genetics [journals.plos.org]

- 12. News - How Phospholipids Contribute to Cell Signaling and Communication [biowaynutrition.com]

- 13. What is the role of phospholipids in signaling pathways? | AAT Bioquest [aatbio.com]

Cytidine 5'-triphosphate (CTP): A Comprehensive Technical Guide on its Discovery and Pivotal Roles in Cellular Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine 5'-triphosphate (CTP), a pyrimidine nucleoside triphosphate, is a fundamental molecule in cellular metabolism and signaling. While often overshadowed by its purine counterpart, adenosine triphosphate (ATP), CTP plays indispensable roles as a building block for nucleic acid synthesis, a key activator in lipid metabolism, and a regulatory molecule in various cellular processes. This guide provides an in-depth exploration of the discovery of CTP, its biochemical significance, and the experimental methodologies used to elucidate its functions. Quantitative data on intracellular concentrations and enzyme kinetics are presented, alongside detailed protocols for key experiments. Furthermore, critical signaling pathways involving CTP are visualized to facilitate a deeper understanding of its complex roles in cellular biology.

Discovery and Historical Context

The discovery of Cytidine 5'-triphosphate is intrinsically linked to the broader history of nucleic acid and nucleotide research. While Friedrich Miescher first identified "nuclein" (DNA) in 1869, the elucidation of its constituent nucleotides occurred over several decades.

The pioneering work on the chemical synthesis of nucleotides was led by the British biochemist Sir Alexander Todd . His comprehensive research on the structure and synthesis of nucleosides, nucleotides, and nucleotide coenzymes laid the foundation for understanding their biological functions. Todd's systematic approach to phosphorylation led to the successful synthesis of adenosine triphosphate (ATP) in 1949 and uridine triphosphate (UTP) in 1954.[1][2] This body of work, which ultimately led to his Nobel Prize in Chemistry in 1957, established the fundamental methods for nucleotide synthesis, including that of CTP.[2][3][4] Although a singular publication for the first synthesis of CTP is not as prominently cited as that for ATP, its synthesis was a direct outcome of the methodologies developed in Todd's laboratory during this era of groundbreaking nucleotide chemistry.[4]

Physicochemical Properties and Structure

CTP is a pyrimidine nucleoside triphosphate, structurally similar to ATP. It consists of three key components:

-

Cytosine: A pyrimidine nitrogenous base.

-

Ribose: A five-carbon sugar (pentose).

-

Triphosphate Group: A chain of three phosphate groups attached to the 5' carbon of the ribose sugar.

The key difference between CTP and ATP lies in the nitrogenous base, with CTP containing cytosine and ATP containing adenine.[5] The triphosphate tail of CTP contains high-energy phosphoanhydride bonds, which, like ATP, can be hydrolyzed to release energy to drive biochemical reactions.

Quantitative Data

Intracellular Concentrations

The intracellular concentration of CTP is tightly regulated and is generally the lowest among the ribonucleoside triphosphates. This low concentration makes CTP synthesis a critical control point for various metabolic pathways.

| Organism/Cell Type | CTP Concentration (mM) | Reference(s) |

| Escherichia coli | 1.2 ± 0.3 | [6] |

| Saccharomyces cerevisiae (yeast) | 0.26 | [7] |

Enzyme Kinetics

CTP is a substrate and regulator for numerous enzymes. The kinetic parameters of these enzymes provide insights into the control of CTP-dependent pathways.

| Enzyme | Organism/Source | Substrate | Km | Vmax | Inhibitor | IC50 | Reference(s) |

| CTP:phosphocholine cytidylyltransferase (CCT) | Rat Lung | CTP | Not altered by DHA | Increased by DHA | - | - | [8] |

| CTP synthase (URA7-encoded) | Saccharomyces cerevisiae | UTP | - | - | CTP | - | [9] |

| CTP synthase | Escherichia coli | ATP | Varies with enzyme concentration | - | CTP | - | [10] |

| CTP synthase | Escherichia coli | UTP | Varies with enzyme concentration | - | CTP | - | [10] |

| CTP synthase | Escherichia coli | GTP (activator) | - | - | NADH | - | [11] |

Significance in Core Biological Processes

CTP's significance extends across several fundamental cellular processes, from the central dogma of molecular biology to the structural integrity of cellular membranes.

Precursor for RNA Synthesis

As one of the four essential ribonucleoside triphosphates, CTP is a fundamental building block for the synthesis of all forms of RNA (mRNA, tRNA, rRNA) during the process of transcription.[5] RNA polymerase incorporates cytidylate residues into the growing RNA chain, using CTP as a substrate.

Phospholipid Biosynthesis: The Kennedy Pathway

CTP plays a critical and rate-limiting role in the de novo synthesis of major membrane phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (PE), through the Kennedy pathway.[12][13] This pathway is essential for membrane biogenesis and cellular integrity.

The key CTP-dependent step is the conversion of phosphocholine to CDP-choline, a reaction catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase (CCT) .[14] CDP-choline is a high-energy intermediate that then donates the phosphocholine headgroup to diacylglycerol to form phosphatidylcholine. A similar process occurs for the synthesis of phosphatidylethanolamine.

Protein Glycosylation and Sialylation

CTP is also involved in the glycosylation of proteins, a critical post-translational modification that affects protein folding, stability, and function. Specifically, CTP is a precursor for the synthesis of CMP-sialic acid, the activated form of sialic acid used by sialyltransferases to add sialic acid residues to glycoproteins and glycolipids.

A Molecular Switch in Bacterial Chromosome Segregation

Recent discoveries have unveiled a novel role for CTP as a molecular switch in bacteria, regulating the process of chromosome segregation to ensure faithful inheritance of genetic material during cell division. This function is mediated by CTP-binding proteins such as ParB and Noc.

-

The ParABS System: In many bacteria, the ParABS system is crucial for plasmid and chromosome segregation. The protein ParB binds to specific centromere-like DNA sequences called parS. It has been shown that ParB is a CTPase, and CTP binding and hydrolysis are essential for the dynamic assembly and disassembly of the ParB-DNA partition complex.[15] CTP binding promotes the formation of a ParB clamp that can slide along DNA, a process critical for chromosome organization and segregation.[16]

-

Nucleoid Occlusion: The protein Noc in Bacillus subtilis prevents the cell division machinery from assembling over the bacterial chromosome (nucleoid). Noc is also a CTPase, and CTP binding is required for Noc to form a nucleoprotein complex that associates with the cell membrane.[17] This CTP-dependent membrane binding ensures that the nucleoid is properly positioned away from the division site.

Experimental Protocols

Quantification of Intracellular CTP by HPLC

This protocol provides a method for the extraction and quantification of intracellular nucleotides, including CTP, from cultured cells using ion-paired reversed-phase high-performance liquid chromatography (HPLC).

5.1.1. Sample Preparation (Nucleotide Extraction)

-

Cell Harvesting: Rapidly harvest cultured cells by trypsinization or scraping, followed by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

-

Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.

-

Lysis and Extraction: Resuspend the cell pellet in a known volume of ice-cold 0.4 M perchloric acid or 10% trichloroacetic acid. Vortex vigorously for 30 seconds to lyse the cells and precipitate proteins.

-

Incubation: Incubate the mixture on ice for 20-30 minutes.

-

Neutralization: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins. Carefully transfer the supernatant to a new tube. Neutralize the acidic extract by adding a solution of 2 M KHCO₃ or tri-n-octylamine in Freon until the pH is between 6.5 and 7.5. The use of Freon has been largely replaced by other methods due to environmental concerns; an alternative is to neutralize with a potassium hydroxide solution and then remove the potassium perchlorate precipitate by centrifugation.

-

Final Centrifugation: Centrifuge at high speed to pellet the potassium perchlorate precipitate. The resulting supernatant contains the nucleotide extract.

-

Storage: Store the extract at -80°C until analysis.

5.1.2. HPLC Analysis

-

HPLC System: An HPLC system equipped with a UV detector is required.

-

Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 150 mm, 2.6 µm particle size).[18]

-

Mobile Phase: An ion-pairing agent is added to the mobile phase to facilitate the separation of the negatively charged nucleotides. A common ion-pairing agent is tetrabutylammonium hydrogen sulfate.[19] The separation is typically achieved using a gradient of a low-concentration organic solvent (e.g., acetonitrile or methanol) in a buffer (e.g., potassium phosphate) at a controlled pH (typically between 6.0 and 8.0).[19]

-

Detection: Nucleotides are detected by their absorbance at 254 nm.

-

Quantification: The concentration of CTP in the sample is determined by comparing the peak area of CTP to a standard curve generated from known concentrations of a CTP standard.

In Vitro Assay for Noc/ParB CTPase Activity

This protocol describes a colorimetric assay to measure the CTPase activity of ParB or Noc proteins. The assay measures the release of inorganic phosphate (Pi) from CTP hydrolysis.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT).

-

Enzyme and Substrates: Add the purified ParB or Noc protein to the reaction mixture at a known concentration (e.g., 10 µM).

-

DNA Effector (Optional): For studying the effect of DNA on CTPase activity, add a specific DNA fragment containing the parS or Noc binding site (NBS) to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding CTP to a final concentration of 1 mM.

-

Incubation: Incubate the reaction at a suitable temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green phosphate assay.

-

Data Analysis: Calculate the rate of CTP hydrolysis (e.g., in µmoles of Pi released per minute per mg of enzyme).

Signaling and Metabolic Pathway Visualizations

The Kennedy Pathway for Phosphatidylcholine Synthesis

The following diagram illustrates the central role of CTP in the Kennedy pathway for the synthesis of phosphatidylcholine.

Caption: The role of CTP in the Kennedy Pathway for phosphatidylcholine synthesis.

CTP-Dependent Regulation of Noc in Bacterial Nucleoid Occlusion

This diagram illustrates the signaling cascade of CTP-dependent activation of the Noc protein in Bacillus subtilis.

Caption: CTP-dependent activation of Noc for nucleoid occlusion.

Conclusion

Cytidine 5'-triphosphate, while present in lower cellular concentrations than ATP, is a molecule of profound and diverse significance. From its foundational role as a monomeric unit of RNA to its intricate functions in lipid metabolism and as a novel molecular switch in bacterial cell biology, CTP is essential for cellular life. The ongoing elucidation of CTP-dependent pathways continues to open new avenues for research and presents novel targets for the development of therapeutics, particularly in the areas of infectious diseases and cancer. A thorough understanding of the discovery, biochemistry, and regulation of CTP is therefore critical for professionals in the life sciences and drug development.

References

- 1. Alexander Robertus Todd, Baron Todd | Nobel Prize, Chemistry, Enzyme | Britannica [britannica.com]

- 2. Alexander Todd—British Nobel Laureate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alec Todd - Wikipedia [en.wikipedia.org]

- 4. Lord Alexander Todd - Pioneering researcher of nucleotides | Chemical Industry Digest [chemindigest.com]

- 5. Cytidine triphosphate - Wikipedia [en.wikipedia.org]

- 6. CTP concentration in E. coli grown on synthet - Bacteria Escherichia coli - BNID 104822 [bionumbers.hms.harvard.edu]

- 7. Concentration of rCTP in a yeast cell - Budding yeast Saccharomyces ce - BNID 101419 [bionumbers.hms.harvard.edu]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Regulation of Phospholipid Synthesis in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CTP synthetase from Escherichia coli: an improved purification procedure and characterization of hysteretic and enzyme concentration effects on kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Escherichia coli CTP Synthetase by NADH and Other Nicotinamides and Their Mutual Interactions with CTP and GTP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 13. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Choline-phosphate cytidylyltransferase - Wikipedia [en.wikipedia.org]

- 15. CTP promotes efficient ParB-dependent DNA condensation by facilitating one-dimensional diffusion from parS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A CTP-dependent gating mechanism enables ParB spreading on DNA | eLife [elifesciences.org]

- 17. CTP regulates membrane-binding activity of the nucleoid occlusion protein Noc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. bitesizebio.com [bitesizebio.com]

CTP Sodium Salt: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine 5'-triphosphate (CTP) sodium salt is a pivotal molecule in cellular metabolism and a fundamental building block for nucleic acid biosynthesis. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological roles of CTP sodium salt. Detailed experimental protocols for its quantification, use in enzymatic assays, and application in cell culture are presented to support researchers in their experimental design. Furthermore, key signaling pathways and experimental workflows involving CTP are visualized through diagrams to facilitate a comprehensive understanding of its cellular functions and analytical procedures.

Chemical Structure and Physicochemical Properties

Cytidine 5'-triphosphate is a pyrimidine nucleoside triphosphate. It consists of a cytosine base attached to a ribose sugar, which is in turn bonded to three phosphate groups. The sodium salt form enhances its stability and solubility in aqueous solutions.

Table 1: Chemical Identifiers and Properties of CTP Disodium Salt

| Property | Value | Reference(s) |

| IUPAC Name | disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl]oxy-hydroxy-phosphoryl] hydrogen phosphate | [1][2] |

| Synonyms | CTP, Cytidine-5'-Triphosphate Disodium Salt, 5'-CTP-Na2 | [3][4] |

| CAS Number | 36051-68-0 | [5][6] |

| Molecular Formula | C₉H₁₄N₃Na₂O₁₄P₃ | [5][6] |

| Molecular Weight | 527.12 g/mol | [1][6] |

Table 2: Physicochemical Properties of CTP Sodium Salt

| Property | Value | Reference(s) |

| Appearance | White crystalline solid/powder | [3][7] |

| Solubility | Soluble in water. Insoluble in ethanol, chloroform, and ether. | [8] |

| pH (100 mM solution) | 7.3 - 7.5 | [9] |

| Storage Temperature | -20°C | [5][10] |

| Stability | Stable for at least 4 years when stored properly. | [7] |

Biological Roles and Signaling Pathways

CTP is a crucial molecule with diverse functions in cellular biochemistry. It serves as a high-energy molecule, similar to ATP, and is a key substrate for several essential biosynthetic pathways.

RNA Synthesis

CTP is one of the four essential nucleoside triphosphates required for the synthesis of RNA by RNA polymerases.[3][10] During transcription, CTP is incorporated into the growing RNA strand opposite a guanine residue in the DNA template.

Phosphatidylcholine Synthesis (CDP-Choline Pathway)

CTP plays a rate-limiting role in the de novo synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes.[3][11] The pathway, also known as the Kennedy pathway, involves the conversion of phosphocholine to cytidine diphosphate-choline (CDP-choline) in a reaction catalyzed by CTP:phosphocholine cytidylyltransferase (CCT).[12]

Sialylation Pathway

CTP is essential for the synthesis of sialylated glycoconjugates, which are involved in various cellular recognition and signaling events.[13] CTP reacts with N-acylneuraminate (a sialic acid) to form CMP-N-acylneuraminic acid, the activated sugar nucleotide donor for sialyltransferases.[3][11] This reaction is catalyzed by CMP-sialic acid synthetase.[3]

Experimental Protocols

Quantification of CTP in Biological Samples by HPLC-MS/MS

This protocol provides a method for the sensitive and selective quantification of intracellular CTP.[11]

Methodology:

-

Sample Preparation:

-

Harvest cells and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water).

-

Perform solid-phase extraction (SPE) using a weak anion-exchanger (WAX) cartridge to enrich for nucleotides.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

-

-

HPLC Separation:

-

Column: Porous graphitic carbon column (e.g., Hypercarb, 5 µm, 50 mm × 2.1 mm).

-

Mobile Phase A: Water with 5 mM hexylamine and 0.4% (v/v) diethylamine, pH adjusted to 10 with acetic acid.

-

Mobile Phase B: Acetonitrile/water (50/50, v/v).

-

Gradient: A suitable gradient to separate CTP from other nucleotides.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

-

MS/MS Detection:

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for CTP: Monitor the specific precursor-to-product ion transition for CTP (e.g., m/z 482 -> 159).

-

Internal Standard: Use a stable isotope-labeled CTP analog for accurate quantification.

-

-

Quantification:

-

Generate a standard curve using known concentrations of CTP.

-

Calculate the concentration of CTP in the samples based on the peak area ratio of the analyte to the internal standard.

-

CTP:phosphocholine Cytidylyltransferase (CCT) Activity Assay

This protocol describes a magnetic resonance spectroscopy-based method to measure CCT activity in cell lysates.[6]

Methodology:

-

Cell Lysate Preparation:

-

Lyse approximately 2 x 10⁷ cells on ice in 500 µL of lysis buffer (50 mM HEPES, pH 7.0, 5 mM EDTA, 5 mM EGTA, protease inhibitors).

-

Homogenize the lysate by sonication and passage through a fine-gauge needle.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C and collect the supernatant.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM CTP, 25 mM MgCl₂, 5 mM DTT, and 5 mM phosphocholine.

-

Initiate the reaction by adding 100 µL of the reaction mixture to the cell lysate supernatant.

-

-

NMR Spectroscopy:

-

Perform ³¹P NMR spectroscopy at 35°C.

-

Acquire spectra at regular intervals to monitor the formation of CDP-choline.

-

Use a pulse-and-acquire sequence with proton decoupling.

-

-

Data Analysis:

-

Integrate the peak areas of phosphocholine and CDP-choline.

-

Convert peak areas to molar amounts using the initial known concentration of phosphocholine.

-

Plot the concentration of CDP-choline formed over time to determine the reaction rate.

-

In Vitro Transcription Using CTP Sodium Salt

This is a standard protocol for the synthesis of RNA in vitro using a DNA template and T7 RNA polymerase.[2][14][15]

Methodology:

-

Reaction Setup (for a 20 µL reaction):

-

Template DNA (linearized plasmid or PCR product): 50 ng/µL

-

10x Transcription Buffer: 2 µL

-

ATP, GTP, UTP (100 mM each): 2 µL of each

-

CTP Sodium Salt (100 mM): 2 µL

-

RNase Inhibitor: 1 µL

-

T7 RNA Polymerase: 2 µL

-

Nuclease-free Water: to a final volume of 20 µL

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 2 to 4 hours.

-

-

DNase Treatment:

-

Add DNase I to the reaction mixture to degrade the DNA template.

-

Incubate at 37°C for 15 minutes.

-

-

RNA Purification:

-